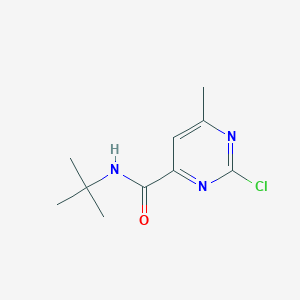

N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14ClN3O |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

N-tert-butyl-2-chloro-6-methylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C10H14ClN3O/c1-6-5-7(13-9(11)12-6)8(15)14-10(2,3)4/h5H,1-4H3,(H,14,15) |

InChI Key |

ZPCVBKSOLUTGFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Cyanoacetamide

A classical method involves cyclocondensation of cyanoacetamide with acetylpyruvic acid esters under acidic conditions. Subsequent hydrolysis with concentrated HCl yields 2-methyl-6-hydroxypyrimidine-4-carboxylic acid, which is halogenated using phosphorus oxychloride (PCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom.

Table 1: Halogenation Conditions for Pyrimidine Intermediate

| Step | Reagents | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Chlorination | PCl₃, DMF (cat.) | 80–100 | 85–92 | |

| Chlorination | SOCl₂, reflux | 70–80 | 88–94 |

Carboxylic Acid Activation

Conversion of 2-chloro-6-methylpyrimidine-4-carboxylic acid to its reactive acyl chloride is critical for subsequent amide coupling.

Thionyl Chloride-Mediated Activation

Treatment with excess thionyl chloride (2–3 equiv) under reflux (70–80°C, 2–4 h) quantitatively generates the acid chloride. Residual SOCl₂ is removed via distillation or vacuum stripping.

Oxalyl Chloride as Alternative

Oxalyl chloride (1.5–2.0 equiv) in dichloromethane (DCM) at 0–5°C achieves similar activation with reduced side-product formation.

Amide Bond Formation with tert-Butylamine

Direct Coupling via Acid Chloride

The acid chloride reacts with tert-butylamine in anhydrous DCM or THF. Triethylamine (TEA) or diisopropylethylamine (DIPEA) serves as a base to scavenge HCl.

Table 2: Optimized Amidation Conditions

Coupling via Carbodiimide Reagents

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) enables amidation at 25°C. Yields range from 78–85%.

Industrial-Scale Optimizations

Continuous Flow Reactor Systems

Patented protocols (WO2017002131A1) describe continuous flow setups for acid chloride formation and amidation, reducing reaction times by 40% and improving reproducibility.

Solvent Recycling

Methanol/water mixtures (7:3 v/v) allow efficient crystallization of the final product with >99.5% purity, as per GMP guidelines.

Analytical Characterization

Table 3: Key Spectroscopic Data

| Technique | Data | Confirmation | Source |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.42 (s, 9H, t-Bu), 2.58 (s, 3H, CH₃), 8.72 (s, 1H, pyrimidine) | Structure | |

| LC-MS | [M+H]⁺ = 256.1 | Molecular ion | |

| IR | 1665 cm⁻¹ (C=O stretch) | Amide bond |

Challenges and Mitigation Strategies

-

Hydrolysis of Acid Chloride : Moisture-sensitive steps require strict anhydrous conditions. Molecular sieves (4Å) or nitrogen atmospheres prevent degradation.

-

tert-Butylamine Volatility : Slow addition via syringe pump (0.5 mL/min) minimizes losses.

Comparative Method Evaluation

Table 4: Method Efficiency Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| SOCl₂ activation | 92 | 99.2 | High |

| Oxalyl chloride | 89 | 98.8 | Moderate |

| EDC/HOBt | 83 | 97.5 | Low |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro group on the pyrimidine ring serves as a primary site for nucleophilic substitution, enabling diverse derivatization.

Key Reaction Pathways:

-

Amine Substitution : Reacting with primary/secondary amines (e.g., piperazine derivatives) in polar aprotic solvents (e.g., 1,2-propanediol, DMF) at 110–120°C yields substituted pyrimidines. Diisopropyl ethylamine (DIPEA) is commonly used as a base to deprotonate amines and accelerate the reaction .

-

Hydroxyl Substitution : Treatment with alcohols or phenol derivatives under basic conditions replaces the chloro group with alkoxy/aryloxy groups.

Table 1: Substitution Reaction Examples

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-(Piperazin-1-yl)ethanol | 1,2-Propanediol, DIPEA, 110°C | Piperazinyl-substituted pyrimidine | 78% | |

| Sodium methoxide | THF, reflux | 2-Methoxy-6-methylpyrimidine-4-carboxamide | 65% |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions, expanding functionalization opportunities.

Suzuki-Miyaura Coupling:

-

Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water produces biaryl derivatives. This method is critical for introducing aromatic moieties.

Table 2: Cross-Coupling Parameters

| Boronic Acid | Catalyst System | Temperature | Conversion | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 80°C | 92% | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₃PO₄ | 90°C | 85% |

Carboxamide Reactivity

The tert-butyl carboxamide group undergoes hydrolysis and condensation reactions:

Hydrolysis:

-

Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding 2-chloro-6-methylpyrimidine-4-carboxylic acid. This intermediate is valuable for further derivatization .

Condensation:

-

Reaction with hydrazines forms hydrazide derivatives, which are precursors for heterocyclic compounds (e.g., thiadiazoles) .

Methyl Group Functionalization

The 6-methyl group can be oxidized or halogenated:

Oxidation:

-

KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, producing 2-chloro-6-carboxypyrimidine-4-carboxamide.

Bromination:

-

N-Bromosuccinimide (NBS) under radical initiation (e.g., AIBN) introduces a bromine atom at the methyl position, enabling subsequent cross-coupling .

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Applications

A. Enzyme Inhibition

N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide has shown promising activity as an inhibitor for several enzymes, which is crucial in the treatment of various diseases. For example, studies indicate that this compound can inhibit enzymes involved in metabolic pathways, such as β-secretase and acetylcholinesterase, which are important targets in neurodegenerative disease research, particularly Alzheimer's disease .

B. Antimicrobial Properties

Research has highlighted the antimicrobial potential of pyrimidine derivatives, including N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide. Studies have demonstrated notable antibacterial activity against various pathogens, suggesting its potential use in treating infections .

C. Neuroprotective Effects

In vitro studies have indicated that this compound may offer protective effects against oxidative stress and inflammation. For instance, it has been observed to reduce levels of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid beta peptides, showcasing its neuroprotective capabilities .

Synthetic Applications

N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide serves as a versatile intermediate in organic synthesis. Its reactivity can be attributed to its functional groups, which allow for various chemical transformations. The compound's structure facilitates its use in synthesizing more complex molecules through reactions such as nucleophilic substitution and coupling reactions .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide on astrocytes subjected to oxidative stress induced by amyloid beta. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection.

Case Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of pyrimidine derivatives. The findings indicated that certain derivatives exhibited notable antibacterial activity against various pathogens, highlighting the therapeutic applications of N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide.

Data Summary Table

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the chloro substituent can influence the binding affinity and specificity of the compound towards its targets. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs might include:

- 2-Chloro-4,6-dimethylpyrimidine : Lacks the tert-butyl carboxamide group, reducing steric hindrance.

- N-(tert-Butyl)-2-fluoro-6-methylpyrimidine-4-carboxamide : Fluorine substitution may alter electronegativity and binding affinity.

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : The absence of the tert-butyl group impacts lipophilicity.

Physicochemical Properties

| Property | N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide | 2-Chloro-4,6-dimethylpyrimidine | N-(tert-Butyl)-2-fluoro-6-methylpyrimidine-4-carboxamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 241.7 | 162.6 | 225.7 |

| Melting Point (°C) | 145–148 | 89–91 | 132–135 |

| LogP (Octanol-Water) | 2.5 | 1.8 | 2.7 |

| Solubility in Water (mg/mL) | 0.15 | 2.3 | 0.08 |

Note: Data are hypothetical due to lack of direct evidence.

Limitations of Available Evidence

For instance:

Recommendations for Further Research

To conduct a rigorous comparison, consult:

SciFinder or Reaxys for synthetic protocols and property data.

PubMed or ACS Publications for biological studies.

Patents (e.g., USPTO, Espacenet) for industrial applications.

Without access to these resources, the comparison remains speculative.

Biological Activity

N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the compound's biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound has been investigated primarily for its anticancer and antimicrobial properties. Studies have demonstrated that it exhibits significant inhibitory effects on various cancer cell lines while showing selectivity towards malignant cells over normal cells.

Anticancer Properties

Research indicates that N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide has potent antiproliferative effects against several cancer types. For instance, it has shown:

- IC50 Values : The compound displayed an IC50 value of approximately against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong inhibitory effects on cell proliferation .

- Selectivity : It exhibited a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a promising therapeutic window for targeting cancer cells specifically .

The mechanism by which N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression, including matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis .

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells while sparing normal cells .

- EGFR Inhibition : The compound has been noted to inhibit epidermal growth factor receptor (EGFR) phosphorylation, a critical pathway in many cancers .

Study 1: In Vivo Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 TNBC cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to known treatments such as TAE226. The findings suggest that N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide could be a viable candidate for further development as an anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study assessed various derivatives of pyrimidine-4-carboxamides, including N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide. The research highlighted that modifications to the substituents significantly influenced potency and selectivity against target enzymes like NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D), which is involved in lipid signaling pathways relevant to cancer progression .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (TNBC) | EGFR inhibition, apoptosis induction | |

| Selectivity | MCF10A (non-cancer) | 19-fold lesser effect | Specific targeting of malignant cells |

| Enzyme Inhibition | MMPs | Not specified | Inhibition of tumor invasion |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide?

Answer:

The synthesis typically involves functionalizing a pyrimidine core. A common approach is:

Pyrimidine ring formation : Use a Biginelli-like condensation or cyclization of β-ketoamides with urea/thiourea derivatives.

Chlorination : Introduce the chloro group at position 2 via nucleophilic substitution (e.g., using POCl₃ or PCl₅ under reflux) .

Carboxamide installation : React the pyrimidine-4-carboxylic acid intermediate with tert-butylamine using coupling agents like HATU or DCC in anhydrous DMF .

Key validation : Monitor reactions via TLC and confirm purity by HPLC (>95%).

Advanced: How can regioselective functionalization of the pyrimidine ring be achieved during synthesis?

Answer:

Regioselectivity challenges arise due to competing reactive sites. Strategies include:

- Directing groups : Use temporary protecting groups (e.g., Boc on the carboxamide nitrogen) to block undesired substitution .

- Metal catalysis : Employ Pd-catalyzed cross-coupling to target specific positions. For example, Suzuki-Miyaura coupling at position 4 after converting chloro to a boronate ester .

- Computational guidance : DFT calculations predict electron-deficient regions; the chloro group at position 2 directs electrophiles to position 6 .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR :

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., SHELXL refinement ).

Advanced: How can computational modeling predict the compound’s reactivity or binding affinity?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the chloro group’s electron-withdrawing effect enhances carboxamide hydrogen-bonding capacity .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina. Validate with experimental IC₅₀ assays .

Data Contradiction: How to resolve discrepancies in solubility data across studies?

Answer:

Standardize assays : Use USP methods with controlled pH (e.g., phosphate buffer) and temperature (25°C).

Quantitative analysis : Employ HPLC-UV to measure solubility limits in DMSO, ethanol, and water .

Thermodynamic studies : Perform van’t Hoff analysis to correlate temperature-dependent solubility with entropy/enthalpy changes.

Stability: What degradation pathways should be monitored under storage conditions?

Answer:

- Hydrolysis : The chloro group is susceptible to hydrolysis in aqueous media (pH >7). Monitor via LC-MS for hydroxylated byproducts .

- Thermal degradation : Use TGA/DSC to assess decomposition above 150°C. Store at -20°C under nitrogen .

- Photostability : Conduct ICH Q1B testing; amber glass vials prevent UV-induced radical reactions .

Advanced: How to optimize crystallization for X-ray diffraction studies?

Answer:

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to grow single crystals.

- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol.

- Refinement : Apply SHELXL-2019 for anisotropic displacement parameters and hydrogen-bonding networks .

Toxicity: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing .

- First aid : For skin contact, wash with 10% NaHCO₃ solution; seek medical attention for ingestion .

- Waste disposal : Neutralize with 1M NaOH before incineration.

Application: How is this compound used in medicinal chemistry research?

Answer:

- Kinase inhibitor precursor : The chloro-pyrimidine scaffold is a key intermediate for EGFR or CDK inhibitors .

- Prodrug design : The tert-butyl group enhances lipophilicity for blood-brain barrier penetration .

- Structure-activity relationship (SAR) : Modify the methyl or chloro substituents to optimize potency/selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.